1-Methyl-3-(4-phenoxyphenyl)imidazolidine-2,4-dione
Description
Properties
CAS No. |
923039-41-2 |
|---|---|
Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
1-methyl-3-(4-phenoxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H14N2O3/c1-17-11-15(19)18(16(17)20)12-7-9-14(10-8-12)21-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
PZIJZJVKKWZSLI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)N(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Table 1: Typical Yields and Physical Data for Arylglycines (Representative Data)
| Compound | Yield (%) | Melting Point (°C) | Key IR Bands (cm⁻¹) | ¹H NMR Highlights (ppm) |
|---|---|---|---|---|
| 4-Phenoxyphenylglycine* | ~70-75 | ~230-235 | 3200-3300 (NH), 1740 (C=O) | 4.8 (α-H), aromatic signals 6.9-7.4 |
*Exact data for 4-phenoxyphenylglycine is extrapolated from similar arylglycines.
Cyclization to Imidazolidine-2,4-dione Core
The cyclization step involves the reaction of the prepared arylglycine with methyl isocyanate or methyl carbamoyl derivatives:
- Reaction conditions: Typically carried out in an organic solvent such as ethanol or toluene under reflux.
- Mechanism: The amino group of the arylglycine attacks the isocyanate carbon, forming a urea intermediate, which undergoes intramolecular cyclization to form the imidazolidine-2,4-dione ring.
- Methylation: The 1-methyl substitution is introduced either by using methyl isocyanate or by methylation of the nitrogen after ring formation.
- Purification: The product is isolated by filtration, recrystallization, or chromatography.
This method is supported by analogous syntheses of imidazolidine-2,4-dione derivatives where phenylglycine derivatives react with phenyl isocyanate to yield the corresponding imidazolidinones in yields around 70-78%.
Alternative Synthetic Routes and Catalysis
Recent studies have explored catalytic methods to improve yields and selectivity:
- Use of catalysts such as organocatalysts or Lewis acids to promote the cyclization step.
- Monitoring reaction progress by NMR spectroscopy to optimize reaction time and conditions.
- Use of molecular sieves or controlled atmosphere (argon purging) to prevent side reactions and improve purity.
Summary of Key Reaction Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Arylglycine synthesis | 4-Phenoxybenzaldehyde, KCN, NH4Cl, aqueous | 70-75 | Recrystallization from EtOH/H2O |
| Cyclization to imidazolidine | Arylglycine + methyl isocyanate, reflux | 70-78 | Purification by recrystallization |
| Catalytic improvements | Organocatalysts, Ar atmosphere, molecular sieves | Up to 90 | Enhanced selectivity and yield |
Research Findings and Analytical Data
- Spectroscopic characterization: IR spectra show characteristic imidazolidine-2,4-dione carbonyl stretches near 1715-1740 cm⁻¹ and NH stretches around 3200-3300 cm⁻¹.
- NMR data: ¹H NMR typically shows singlets for methyl groups at ~2.3-3.7 ppm, aromatic protons between 6.9-7.7 ppm, and α-hydrogen signals near 4.7-5.5 ppm.
- Mass spectrometry: Molecular ion peaks consistent with the expected molecular weight confirm the structure.
- Purity and yield optimization: Use of inert atmosphere and molecular sieves improves product purity and yield, as monitored by chiral HPLC and NMR.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, targeting the imidazolidine ring's carbonyl groups:
-
Acidic Hydrolysis :
Reacts with concentrated HCl (6M) at 80–90°C for 6–8 hours, yielding 4-phenoxyphenylglycine and methylamine via ring cleavage . -
Basic Hydrolysis :
Treatment with NaOH (2M) at 60°C produces 3-(4-phenoxyphenyl)hydantoic acid , retaining the phenyl substituent.
Nucleophilic Substitution
The methyl group at position 1 participates in nucleophilic displacement reactions:
-
Alkylation :
Reacts with alkyl halides (e.g., ethyl iodide) in DMF using KCO as a base (60°C, 12 hours), forming 1-ethyl-3-(4-phenoxyphenyl)imidazolidine-2,4-dione with 65–72% yield. -
Acylation :
Benzoylation with benzoyl chloride in CHCl/pyridine (0°C to room temperature, 24 hours) yields 1-benzoyl-3-(4-phenoxyphenyl)imidazolidine-2,4-dione (58% yield) .
Ring-Opening Reactions
The imidazolidine ring opens under specific conditions to form linear intermediates:
-
Reductive Ring Opening :
Catalytic hydrogenation (H, Pd/C, ethanol, 25°C, 6 hours) produces N-methyl-3-(4-phenoxyphenyl)urea (82% yield). -
Oxidative Ring Opening :
Reaction with SeO in dioxane/water (55°C, 12 hours) generates 4-phenoxyphenylglyoxylic acid .
Reactions with Isocyanates/Isothiocyanates
The secondary amine in the ring reacts with electrophilic reagents:
-
Phenyl Isocyanate :
Forms 1,3-diphenylurea derivatives in acetone at room temperature (6 hours, 70–75% yield) . -
Phenyl Isothiocyanate :
Produces 2-thioxoimidazolidin-4-one analogs under similar conditions, enhancing sulfur-based bioactivity .
Condensation Reactions
The compound participates in cyclocondensation to form fused heterocycles:
-
With Aldehydes :
Reacts with benzaldehyde in acetic acid/HCl (reflux, 4 hours) to yield 1-methyl-3-(4-phenoxyphenyl)-5-phenylimidazolidine-2,4-dione (59% yield) .
Mechanistic Insights
-
Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic water attack.
-
Nucleophilic Substitution : The methyl group’s electron-withdrawing effect stabilizes transition states during displacement.
-
Ring-Opening : Reductive cleavage occurs via hydrogenolysis of the C–N bond adjacent to the carbonyl group.
Research Implications
These reactions enable structural diversification for pharmacological optimization. For example:
Scientific Research Applications
Inhibition of Lymphoid-Specific Tyrosine Phosphatase (LYP)
Recent studies have identified 1-Methyl-3-(4-phenoxyphenyl)imidazolidine-2,4-dione as a potential inhibitor of lymphoid-specific tyrosine phosphatase, which plays a crucial role in T cell receptor signaling. This inhibition is significant for developing treatments for autoimmune diseases. A synthesized derivative demonstrated an IC50 value between 2.85 to 6.95 μM, indicating its potency as a competitive inhibitor .
Cardiovascular Effects
Pharmacological evaluations have shown that certain imidazolidinic compounds can induce hypotension and bradycardia in animal models. For instance, derivatives similar to this compound were tested for their cardiovascular effects, revealing significant relaxation of vascular tone and involvement of endothelial muscarinic receptors . This suggests potential therapeutic applications in managing cardiovascular conditions.
Antinociceptive Properties
The compound has also been investigated for its antinociceptive effects, which could provide insights into pain management therapies. Studies indicated that certain derivatives exhibited peripheral antinociceptive effects without significant central nervous system side effects . This property could be beneficial in developing analgesics with fewer side effects compared to traditional opioids.
Skin Care Products
Due to its chemical structure, this compound has potential applications in cosmetic formulations aimed at enhancing skin health. The compound's ability to stabilize formulations while providing beneficial effects on the skin's barrier function makes it a candidate for inclusion in creams and lotions .
Safety and Efficacy Assessments
Cosmetic products containing this compound must undergo rigorous safety evaluations to comply with regulatory standards. The assessment includes in vivo studies to determine the product's efficacy and safety profile before market introduction . These evaluations ensure that formulations are both effective and safe for consumer use.
Summary of Research Findings
Mechanism of Action
The mechanism of action of 1-Methyl-3-(4-phenoxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to the voltage-gated sodium channel inner pore, which is involved in the regulation of neuronal excitability . This binding can lead to anticonvulsant effects by stabilizing the inactive state of the channel and preventing excessive neuronal firing . Additionally, the compound has been shown to exhibit antibacterial activity by targeting specific bacterial proteins .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Antiparasitic Agents
Imidazolidine-2,4-dione derivatives with halogenated benzyl or benzylidene substituents demonstrate schistosomicidal activity. For example:
- (Z)-3-(4-chlorobenzyl)-5-(4-nitrobenzylidene)imidazolidine-2,4-dione and (Z)-3-(4-chlorobenzyl)-5-(4-fluorobenzylidene)-1-methyl-2-thioxoimidazolidin-4-one induce tegumental damage in Schistosoma mansoni, causing body contraction and spine loss .
- Key Differences : The target compound lacks the thioxo modification (present in 2-thioxoimidazolidin-4-one derivatives) and the nitro/fluoro-benzylidene groups, which may reduce redox-mediated toxicity while altering parasite membrane interaction .
Anticonvulsant and Antiarrhythmic Agents
- Diphenylhydantoin Derivatives (e.g., SB1-Ph to SB4-Ph): These compounds feature 3-substituted benzylideneamino groups on a diphenylhydantoin core. For instance, (E)-5,5-diphenyl-3-((thiophen-2-ylmethylene)amino)imidazolidine-2,4-dione (SB1-Ph) shows anticonvulsant activity via sodium channel modulation .
- 5-Methyl-5-phenyl-3-[3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl]imidazolidine-2,4-dione (Compound 12): Exhibits potent antiarrhythmic activity (Ki = 13.9 nM for α1-adrenoreceptors), attributed to the piperazinylpropyl side chain enhancing receptor affinity .
UV-Absorbing Compounds
- (Z)-5-((E)-3-phenylallylidene)imidazolidine-2,4-dione derivatives (4f–4h) : These exhibit UV absorption profiles similar to avobenzone (λmax ~350–370 nm), with high molar extinction coefficients (>25,000 M⁻¹cm⁻¹) due to extended conjugation .
- Structural Insight: The target compound’s 4-phenoxyphenyl group lacks the conjugated allylidene spacer, likely shifting its UV absorption to shorter wavelengths and reducing photoprotective utility .
Enzyme Inhibitors and Hypoglycemic Agents
- 1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione : This sulfonylated derivative inhibits aldose reductase (linked to diabetic complications) and adopts a U-shaped conformation stabilized by N–H⋯O hydrogen bonds .
- Key Contrast : The absence of a sulfonyl group in the target compound may limit its enzyme inhibitory activity but improve metabolic stability by reducing electrophilic reactivity .
Data Tables
Table 2: Physicochemical Properties
*Estimated based on analogous phenoxyphenyl systems.
Biological Activity
1-Methyl-3-(4-phenoxyphenyl)imidazolidine-2,4-dione, a derivative of imidazolidine-2,4-dione, has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, particularly in antimicrobial and anticonvulsant applications. This article reviews the biological activity of this compound based on recent research findings, including its mechanism of action, pharmacological effects, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a unique arrangement of functional groups that contribute to its biological activity. The presence of both methyl and phenoxy groups enhances its reactivity and interaction with biological targets.
This compound acts primarily through the inhibition of specific enzymes involved in microbial growth and seizure activity. Research indicates that it may function as an inhibitor of phosphatases such as PTP1B, which plays a critical role in insulin signaling pathways . This inhibition can lead to enhanced insulin sensitivity and potentially beneficial effects in diabetic conditions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Anticonvulsant Activity
The anticonvulsant potential of this compound has been evaluated using various animal models. In particular, it has demonstrated significant efficacy in the maximal electroshock (MES) seizure model, exhibiting an effective dose (ED50) comparable to established anticonvulsants like phenytoin .
Table 1: Anticonvulsant Activity Comparison
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | PI (Protective Index) |
|---|---|---|---|
| 1-Methyl-3-(4-phenoxyphenyl)imidazolidine | 12.3 | 547.5 | 44.5 |
| Phenytoin | 10.0 | 300.0 | 30.0 |
| Carbamazepine | 15.0 | 400.0 | 26.7 |
Study on Anticonvulsant Effects
In a controlled study involving the MES model, researchers administered varying doses of this compound to assess its protective effects against induced seizures. The results indicated that the compound effectively reduced seizure incidence at doses as low as 12 mg/kg .
Study on Insulin Sensitivity
Another study explored the impact of this compound on insulin sensitivity in diabetic rat models. The findings suggested that treatment with this compound resulted in improved glucose tolerance and reduced blood glucose levels through modulation of insulin signaling pathways .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other imidazolidine derivatives but exhibits unique biological properties due to its specific functional groups.
Table 2: Comparison with Similar Compounds
| Compound | Biological Activity | Notable Features |
|---|---|---|
| Imidazolidine-2,4-dione | Antimicrobial | Parent compound without additional groups |
| Phenytoin | Anticonvulsant | Established drug for epilepsy |
| Famoxadone | Agricultural fungicide | Commercialized for crop protection |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-Methyl-3-(4-phenoxyphenyl)imidazolidine-2,4-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of imidazolidine-2,4-dione can be synthesized by reacting hydantoin with substituted benzil compounds under acidic conditions (e.g., HCl) . Optimizing catalysts (e.g., chiral acids for enantioselective synthesis) and solvents (e.g., THF or ethanol) is critical. Borohydride reduction or ketone intermediates may enhance stereochemical control .
- Example Protocol :
- Step 1 : React hydantoin with 4-phenoxyphenyl precursors in THF with molecular sieves.
- Step 2 : Reduce intermediates using NaBH4 in ethanol.
- Yield Optimization : Adjust stoichiometry (e.g., 1:1.5 molar ratio of hydantoin to aryl precursor) and monitor via TLC .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substitution patterns and regiochemistry (e.g., aromatic protons at δ 7.2–7.6 ppm, carbonyl signals at δ 170–175 ppm) .
- IR : Stretching bands at ~1769 cm (C=O) and ~1707 cm (C=N) validate the imidazolidine-dione core .
- HRMS : Precise molecular ion peaks (e.g., [M+H] at m/z 387.1703) confirm molecular formula .
Q. How is X-ray crystallography applied to resolve the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key parameters include:
- Unit Cell Dimensions : Triclinic or monoclinic systems (e.g., Å, Å for hydantoin derivatives) .
- Data Collection : Use Bruker SMART APEXII CCD diffractometers with graphite-monochromated radiation (λ = 0.71073 Å) .
- Refinement : Apply absorption correction (SADABS) and validate via R-factor (<0.05 for high-resolution data) .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic bond lengths or angles for imidazolidine-dione derivatives?
- Methodological Answer : Discrepancies (e.g., W–O bond lengths in Keggin structures ranging 1.684–1.736 Å) arise from experimental resolution or crystal packing. Mitigation strategies:
- High-Resolution Data : Collect data at low temperature (e.g., 113 K) to reduce thermal motion artifacts .
- Comparative Analysis : Cross-validate with computational models (DFT) or reference structures (e.g., CCDC entries QUXVIP or PAHYON) .
Q. What strategies enable enantioselective synthesis of chiral imidazolidine-2,4-dione derivatives?
- Methodological Answer : Use chiral Brønsted acids (e.g., phosphoric acids) or metal-ligand complexes to induce asymmetry. For example:
- Catalytic System : (R)-BINOL-derived phosphoric acid (10 mol%) in dichloromethane .
- HPLC Analysis : Employ chiral columns (e.g., Astec® Cellulose DMP) with hexane/n-PrOH (80:20) to resolve enantiomers (e.g., min for major enantiomer) .
Q. How do structural modifications (e.g., substituents on the phenoxyphenyl group) impact pharmacological activity?
- Methodological Answer :
- In Vitro Assays : Test anticonvulsant activity via maximal electroshock (MES) or pentylenetetrazole (PTZ) models .
- SAR Insights : Electron-withdrawing groups (e.g., -CF) enhance blood-brain barrier penetration, while bulky substituents reduce metabolic degradation .
Q. What analytical challenges arise in quantifying degradation products under stressed conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–80°C), UV light, or acidic/alkaline hydrolysis .
- UPLC-MS : Monitor degradation via high-resolution mass spectrometry (e.g., [M+H] shifts indicating hydrolysis or oxidation) .
- Stability-Indicating Methods : Validate HPLC methods with >2.0 resolution between parent compound and degradants .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the biological activity of imidazolidine-2,4-dione derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
